2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a synthetic organic compound characterized by its complex structure, which includes cyano, difluoroanilino, and phenoxy groups
Properties
IUPAC Name |
2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O4/c19-13-5-6-15(14(20)8-13)22-18(25)12(9-21)7-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXDYXITLXTBBK-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps:
-
Formation of the Enone Intermediate: : The initial step often involves the condensation of 2,4-difluoroaniline with an appropriate aldehyde to form an enone intermediate. This reaction is usually carried out under acidic or basic conditions to facilitate the condensation process.
-
Cyano Group Introduction: : The introduction of the cyano group can be achieved through a nucleophilic substitution reaction, where a suitable cyanide source (e.g., sodium cyanide) reacts with the enone intermediate.
-
Phenoxyacetic Acid Coupling: : The final step involves the coupling of the cyano-enone intermediate with phenoxyacetic acid. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and anilino groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
-
Substitution: : The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include quinones or nitro derivatives.
Reduction: Amines or amides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving cyano and difluoroanilino groups. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is explored due to its structural features that may interact with biological targets. It could be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in the molecule.
Mechanism of Action
The mechanism by which 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the difluoroanilino group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(Z)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- 2-[2-[(Z)-2-cyano-3-(2,4-dimethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Uniqueness
Compared to similar compounds, 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is unique due to the presence of difluoroanilino groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 400.4 g/mol. Its structure features a phenoxy group linked to a cyanoacrylic moiety, which is crucial for its biological activity.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process by converting arachidonic acid into prostaglandins. Studies indicate that compounds derived from similar scaffolds exhibit selective inhibition of COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties. In vitro assays showed significant inhibition of COX-2 activity with an IC50 value ranging from 0.06 to 0.09 μM, indicating strong pharmacological potential .
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 2-[2-[(Z)-... | 0.06 - 0.09 | High |
| Mefenamic Acid | 1.98 | Moderate |
| Celecoxib | 0.05 | High |
In Vivo Studies
In vivo studies further corroborated the anti-inflammatory effects observed in vitro. Compounds similar to this phenoxyacetic acid demonstrated significant reductions in paw thickness in animal models of inflammation, with reductions of up to 63.35% . Additionally, these compounds were shown to lower pro-inflammatory cytokines such as TNF-α and PGE-2 significantly.
Case Studies
A notable case study involved the evaluation of the compound's effects on paw edema in rats induced by carrageenan. The results indicated that treatment with the compound resulted in a marked reduction in inflammation compared to control groups, showcasing its therapeutic potential in managing inflammatory conditions .
Toxicological Profile
Safety assessments revealed that the compound did not exhibit significant toxicity at therapeutic doses. Parameters such as liver enzymes (AST and ALT), kidney indicators (creatinine and urea), and histopathological examinations indicated no adverse effects on renal or hepatic functions .
Q & A
Basic Research Questions
Q. What are the key structural features of 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid, and how do they influence its reactivity?
- The compound contains a phenoxyacetic acid backbone, a (Z)-configured propenyl linker, a cyano group, and a 2,4-difluoroanilino moiety. The (Z)-stereochemistry enhances planarity, facilitating π-π stacking with biological targets, while the electron-withdrawing cyano and fluorine groups modulate electronic properties and metabolic stability. The acetic acid group allows for salt formation or conjugation with biomolecules .
Q. What synthetic methodologies are commonly employed for preparing this compound?
- Synthesis typically involves multi-step routes:
Knoevenagel condensation between 2-cyanophenylacetic acid derivatives and 2,4-difluoroaniline to form the propenyl linker.
Ester hydrolysis under mild acidic conditions to yield the free acetic acid group.
Stereochemical control via temperature-modulated reactions (e.g., 0–5°C for (Z)-isomer stabilization) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms stereochemistry and fluorine substitution patterns.
- HPLC with chiral columns validates enantiomeric purity (>98% purity threshold for biological assays).
- High-resolution mass spectrometry (HRMS) verifies molecular mass and fragmentation patterns .
Q. How can researchers assess the compound's preliminary biological activity?
- In vitro enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates.
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to optimize target selectivity?
- Structure-activity relationship (SAR) studies : Replace the 2,4-difluoroanilino group with bulkier substituents (e.g., 3,5-dichloro) to enhance hydrophobic interactions.
- Isosteric replacements : Substitute the cyano group with a nitro or trifluoromethyl group to alter electron density without steric hindrance.
- Computational docking : Use AutoDock Vina to predict binding affinities to kinase ATP-binding pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis of dose-response curves : Normalize data using Hill coefficients to account for assay variability.
- Orthogonal validation : Confirm kinase inhibition via Western blotting (phosphorylation status) alongside enzymatic assays.
- Batch-to-batch reproducibility checks : Ensure synthetic consistency via LC-MS profiling .
Q. How does the compound's stereochemistry impact its pharmacokinetic profile?
- The (Z)-isomer exhibits 3-fold higher plasma stability than the (E)-isomer in rodent models due to reduced CYP3A4-mediated metabolism.
- Chiral HPLC tracks enantiomer degradation in simulated gastric fluid (pH 2.0, 37°C).
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC and half-life differences .
Q. What experimental approaches elucidate its mechanism of action in complex biological systems?
- Chemical proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated derivative to identify off-target interactions.
- Transcriptomic analysis : RNA-seq of treated cancer cell lines (e.g., HeLa) reveals pathway enrichment in apoptosis or oxidative stress.
- In vivo imaging : Radiolabel with ¹⁸F for PET tracking of tissue distribution .
Q. How can researchers address stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the acetic acid group.
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via UPLC-UV.
- Cryoprotectants : Add trehalose (5% w/v) to aqueous solutions to inhibit aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
